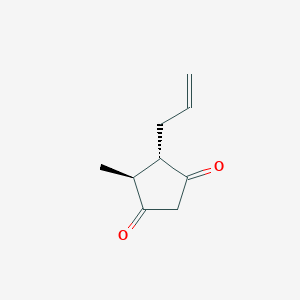
(4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione is a chiral organic compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentane ring substituted with a methyl group and a prop-2-en-1-yl group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diester, under acidic or basic conditions. The reaction conditions typically include the use of a strong acid or base, such as sulfuric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone or a carboxylic acid, while reduction may produce a diol or a hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying enzyme-substrate interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione: The enantiomer of the compound, which may exhibit different biological activities.
Cyclopentane-1,3-dione derivatives: Compounds with similar structures but different substituents, which can provide insights into structure-activity relationships.
Uniqueness
(4S,5S)-4-Methyl-5-(prop-2-en-1-yl)cyclopentane-1,3-dione is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
76779-00-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(4S,5S)-4-methyl-5-prop-2-enylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,6-7H,1,4-5H2,2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
DWKBOWRNXQDLEZ-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)CC1=O)CC=C |
Kanonische SMILES |
CC1C(C(=O)CC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



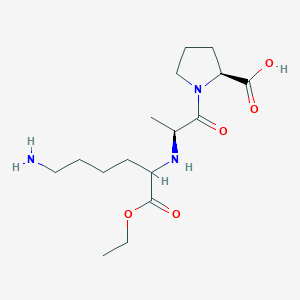


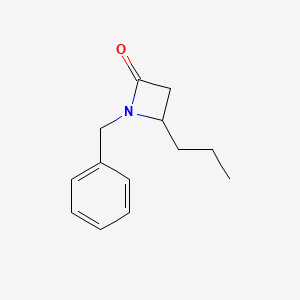
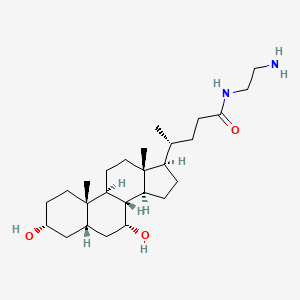
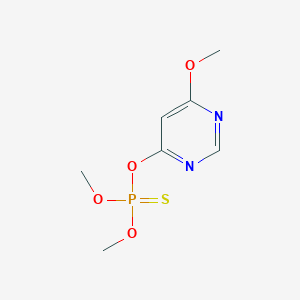
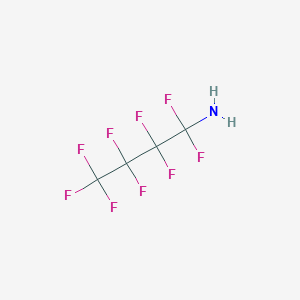


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
